beta-Ionone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 169 mg/L at 25 °C

Soluble in alcohol, most fixed oils, propylene glycol. Insoluble in glycerin

Miscible with absolute alcohol. Soluble in 2 to 3 parts of 70% alcohol, ether, chloroform, benzene. Very slightly soluble in water. /mixed ionone isomers/

Synonyms

Canonical SMILES

Isomeric SMILES

Production and Biosynthesis:

- Metabolic Engineering: Researchers are exploring ways to engineer microorganisms like yeast to produce beta-ionone through metabolic pathways. This approach offers a sustainable and potentially cost-effective alternative to traditional extraction methods. A study published in the National Institutes of Health's PMC database demonstrated a two-step process using engineered Yarrowia lipolytica for efficient beta-ionone production from organic waste, achieving higher yields compared to previous methods [].

Biological Activities:

- Antioxidant Properties: Beta-ionone exhibits antioxidant activity, potentially offering protection against oxidative stress and related diseases. Studies have shown its ability to scavenge free radicals, indicating its potential for further investigation [].

- Insect Attractant/Repellent: Plants use beta-ionone as a volatile organic compound (VOC) for defense against insects. Studies have shown it can act as both an attractant and repellent depending on the insect species and concentration []. This knowledge can be valuable for developing eco-friendly pest control strategies.

- Anti-cancer Potential: Recent research suggests that beta-ionone may possess anti-cancer properties. Studies have demonstrated its ability to inhibit proliferation, induce apoptosis (programmed cell death), and suppress metastasis in various cancer cell lines []. However, further research is needed to understand the mechanisms and potential therapeutic applications.

Other Applications:

- Food and Fragrance Industry: Beta-ionone is already recognized as "Generally Recognized As Safe" (GRAS) by the US Food and Drug Administration (FDA) and is used as a flavoring agent in food and beverages due to its pleasant aroma reminiscent of violets and cedarwood []. Its fragrance properties also make it a valuable ingredient in the perfume industry.

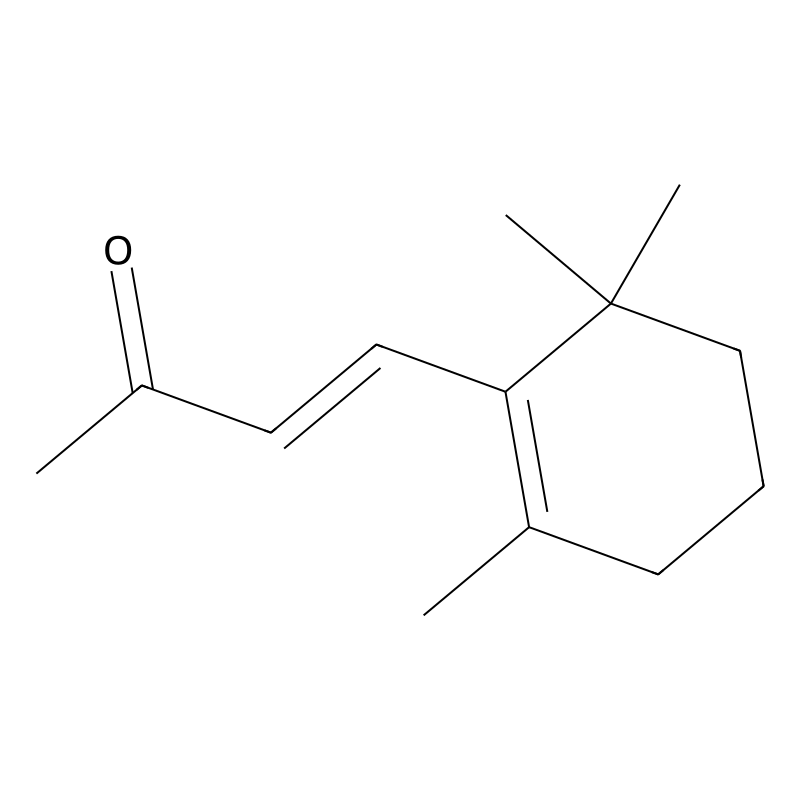

Beta-Ionone is a naturally occurring compound belonging to the ionone family, characterized by its aromatic properties and significant role in the fragrance industry. It is a ketone with the molecular formula and a molecular weight of approximately 192.31 g/mol. Beta-Ionone is primarily derived from the oxidative cleavage of beta-carotene, a carotenoid found in various plants, through the action of carotenoid cleavage dioxygenases. This compound is notable for its violet-like aroma, which contributes to the scent profiles of many essential oils, particularly in roses and violets .

Beta-Ionone exhibits a range of biological activities. It has been identified as an insect attractant and repellent, playing a role in plant-insect interactions . Additionally, it has been studied for its potential therapeutic effects, including anti-inflammatory properties and its involvement in metabolic pathways that may influence vitamin A activity due to its relationship with carotenoids . Its unique olfactory properties also suggest potential applications in aromatherapy and perfumery.

The synthesis of beta-ionone can be achieved through several methods:

- Aldol Condensation: The initial step involves the condensation of citral with acetone to form pseudoionone.

- Cyclization: Pseudoionone is then subjected to cyclization using acidic catalysts to yield beta-ionone. The choice of catalyst (e.g., concentrated sulfuric acid) influences the yield and ratio of isomers produced .

- Microbial Biosynthesis: Recent advancements have explored the use of engineered microbial hosts to express plant biosynthetic pathway genes, enhancing beta-ionone production through metabolic engineering strategies .

Beta-Ionone finds extensive applications across various industries:

- Fragrance Industry: It is widely used in perfumes and cosmetics due to its pleasant floral scent.

- Food Industry: It serves as a flavoring agent in food products.

- Pharmaceuticals: Its biological activities suggest potential therapeutic applications, particularly in formulations targeting inflammation or antioxidant effects .

Research on beta-ionone has highlighted its interactions with biological systems, particularly in relation to olfactory receptors. Variations in genetic makeup can influence individual sensitivity to beta-ionone's scent, affecting perception and preference . Additionally, studies have shown that beta-ionone can react with atmospheric components like ozone and hydroxyl radicals, leading to the formation of various oxidation products such as aldehydes and ketones .

Beta-ionone belongs to a broader class of compounds known as ionones, which share similar structural features but differ in their functional properties. Here are some similar compounds:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Alpha-Ionone | Monocyclic | More floral scent; often used alongside beta-ionone |

| Gamma-Ionone | Monocyclic | Has a more fruity aroma; less common in perfumery |

| Damascenone | Bicyclic | Stronger floral scent; derived from rose oil |

| Damascone | Bicyclic | Similar aroma profile; used in high-end fragrances |

Uniqueness: Beta-ionone is distinguished by its specific violet-like aroma and its role as an important intermediate in the synthesis of vitamin A from carotenoids. Its unique olfactory profile makes it a critical component in both perfumery and flavoring applications .

Physical Description

Liquid, Other Solid; Liquid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

271 °C at 760 mm Hg

Pale yellow to yellow liquid; Specific gravity: 0.933-0.937 25/25 °C; Boiling point: 126-128 °C at 12 mm Hg /mixed ionone isomers/

Flash Point

> 113 °C (> 235 °F) - closed cup

Heavy Atom Count

Taste

Density

0.9461 at 20/4 °C

LogP

Odor

Odor reminiscent of cedar wood; violet-like upon dilution

Decomposition

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 2461 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 2457 of 2461 companies with hazard statement code(s):;

H400 (17.95%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H411 (98.37%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

Pictograms

Environmental Hazard

Other CAS

14901-07-6

85949-43-5

Metabolism Metabolites

/Researchers/ fed beta-ionone to three rabbits in daily increasing doses of 2-5 g with a total dose of about 30 g in one week. In another test, feeding continued for two weeks in daily doses of 4 g, which increased to 5 g towards the end. In this schedule, the dose was not administered on some days. Urine was collected from all animals and analyzed for the presence of metabolites. The metabolites identified included 3-oxo-beta-ionone, bionol, dihydro-beta-ionol, oxy-beta-ionol, oxy-dihydro-beta-ionol, and oxy-dihydro-beta-ionone. Tetrahydro derivatives and multiple unsaturated products formed by dehydrogenation were not seen. Two separate feeding tests conducted in the spring and in the fall showed that conversion products of beta-ionone which are hydrogenated to the -hydroxyl and -carbonyl groups were excreted in the spring but not in the fall.

Associated Chemicals

Use Classification

Fragrance Ingredients

Methods of Manufacturing

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: ACTIVE

... Alpha- and beta-ionones account for 57% of the volatile components of violet flowers (Viola odorata).

Storage Conditions

Interactions

Female ICR mice were treated with cocaine either alone or in combination with one of several cytochrome P450 (CYP) inducers, i.e. phenobarbital, beta-ionone, dexamethasone and beta-naphthoflavone. Cocaine-induced hepatotoxicity was first observed by pretreatment with phenobarbital, beta-ionone or dexamethasone in accordance with significant elevation of cocaine N-demethylation, the first step of cocaine bioactivation. The hepatic lesions occured in the periportal region (zone 1) by phenobarbital and beta-ionone and in the perivenular region (zone 3) by dexamethasone. The activities of the enzyme specific for CYP isozyme were determined to elucidate the effects of pretreatment with CYP inducers. Beta-naphthoflavone induced CYP1A and 2B but had no effects on hepatotoxicity by cocaine. On the other hand, beta-ionone enhanced hepatotoxicity without induction of CYP3A. Activities of cocaine N-demethylase correlated well with CYP2A (r=0.83) and CYP2B (r=0.81). Cocaine N-demethylation was inhibited particularly by addition of the CYP2A specific inhibitor, 8-methoxypsoralen. Moreover, pretreatment with 8-methoxypsoralen produced a marked inhibition of the hepatotoxicity induced by cocaine in phenobarbital-treated mice. These results suggest that cocaine-induced hepatotoxicity in female mice was mediated in part by CYP2A, participating in cocaine N-demethylation.

beta-Ionone demonstrates potent anticancer activity both in vitro and in vivo. We determined tumor incidence and the number of rats bearing tumors as well as cell proliferation and apoptosis in a rat mammary cancer model induced by 7, 12-dimethylbenz[a]anthracene (DMBA). Rats were fed an AIN-76A diet containing beta-ionone (0, 9, 18 or 36 mmol/kg), starting 2 weeks before DMBA administration and continuing for 24 weeks. A dose-dependent inhibition of mammary carcinogenesis by dietary beta-ionone was observed. Corresponding tumor incidence values were 82.1, 53.3, 25.9 and 10.0% (p < 0.01 or 0.05). Time to tumor appearance increased and tumor multiplicity decreased with increasing dietary beta-ionone. Histopathological and immunohistochemical evaluations of tumors were performed on the 64, 31, 15 and 3 tumors, respectively, identified in rats from the respective groups of 30. The proportions of adenocarcinomas, adenomas and benign masses were equally distributed in the latter group. In proportions within the other groups, the proportions of adenocarcinomas and benign masses decreased and increased with increasing dietary beta-ionone. Proliferating cell nuclear antigen (PCNA), cyclin D1 and Bcl-2 expression decreased, and Bax expression and nuclear fragmentation increased with increasing dietary beta-ionone. These results demonstrate the potent capacity of dietary beta-ionone to suppress DMBA-initiated mammary cancer in rats.

Beta-ionone (BI) is a degraded (C 13) sesquiterpene found in plant essential oils. It has been used in the synthesis of perfume chemicals and vitamin A. Recently, it was reported that BI is a rather potent in vitro inhibitor of CYP2B1-catalysed reactions in rat liver microsomes. The present study was performed to investigate whether inhibition of CYP2B1 reactions by BI could lead to an attenuation of cyclophosphamide (CP)-induced embryotoxicity in the rat. In a preliminary experiment, a dose-dependent prolongation of pentobarbital sleeping time in male and female Wistar rats suggested that BI inhibits CYP2B1 in vivo as well. In a second experiment, rats were treated by gavage with BI (0, 250, 500, 750 or 1000 mg/kg body wt) 45 min prior to a subcutaneous injection of either CP (7.5 mg/kg body wt) or its vehicle (saline) on day 11 of pregnancy. BI alone, at the highest dose tested, caused a high proportion of resorptions. Lower doses of BI, however, clearly attenuated CP-induced embryolethality and teratogenicity. These results seem to support the view that, as far as rats are concerned, CYP2B1 plays an important role in the conversion of CP into its embryolethal and teratogenic metabolites.